molecular formula C13H8BrNO3 B1683082 WAY-200070 CAS No. 440122-66-7

WAY-200070

货号: B1683082
CAS 编号: 440122-66-7
分子量: 306.11 g/mol
InChI 键: BAAILVWEAXFTSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: WAY 200070 是通过一个多步骤过程合成的,该过程涉及苯并恶唑环系统的形成。关键步骤包括:

    溴化: 将溴原子引入芳香环。

    环化: 通过环化反应形成苯并恶唑环。

    羟基化: 将羟基引入芳香环。

工业生产方法: WAY 200070 的工业生产涉及优化反应条件以实现高收率和高纯度。这包括在合成过程中控制温度、压力和溶剂条件。 该化合物通常使用重结晶和色谱等技术进行纯化,以确保高纯度

反应类型:

    氧化: WAY 200070 可以发生氧化反应,特别是在羟基处,导致形成醌样结构。

    还原: 该化合物可以被还原以去除溴原子或将苯并恶唑环转化为更饱和的形式。

    取代: WAY 200070 可以发生取代反应,其中溴原子被其他官能团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用锂铝氢化物和硼氢化钠等还原剂。

    取代: 亲核取代反应可以使用甲醇钠或叔丁醇钾等试剂进行。

主要产品:

科学研究应用

Neuropsychiatric Applications

WAY-200070 has been extensively studied for its potential antidepressant and anxiolytic effects. Research indicates that it enhances serotonergic and dopaminergic neurotransmission in the central nervous system.

Case Study: Antidepressant Effects

In a study involving male mice, administration of this compound (30 mg/kg subcutaneously) resulted in:

  • A significant increase in dopamine levels in the striatum by approximately 50% .
  • An increase in serotonin levels by about 100% .
  • Reduction in immobility time during the tail suspension test, indicating antidepressant-like effects .

Data Table: Neurochemical Effects of this compound

ParameterEffect ObservedReference
Dopamine Increase~50%
Serotonin Increase~100%
Immobility Time ReductionSignificant decrease

Endocrine Applications

This compound's selectivity for ERβ makes it a candidate for treating various endocrine disorders without the typical side effects associated with estrogenic activity on ERα.

Case Study: Osteoporosis and Bone Health

Research has shown that this compound does not induce uterine weight gain at doses ≥50 mg/kg, indicating its potential safety profile for long-term use in postmenopausal women . In models of osteopenia, it did not block the antiresorptive effects of estradiol, suggesting a unique mechanism that could be beneficial for bone health without traditional estrogenic side effects .

Data Table: Endocrine Effects of this compound

ParameterEffect ObservedReference
Uterine Weight GainNo significant increase at ≥50 mg/kg
Anti-resorptive EffectDid not block estradiol's effect

Oncology Applications

This compound has shown promise in enhancing the efficacy of existing cancer therapies, particularly in breast cancer models.

Case Study: Breast Cancer

In vitro studies indicated that this compound augmented the efficacy of tamoxifen, a common breast cancer treatment. This suggests that selective activation of ERβ may provide therapeutic benefits without promoting breast tissue growth associated with ERα activation .

Data Table: Oncological Effects of this compound

ParameterEffect ObservedReference
Tamoxifen Efficacy EnhancementIncreased efficacy

Other Potential Applications

Emerging research suggests that this compound may have applications in treating metabolic disorders and inflammatory conditions due to its unique action on ERβ.

Case Study: Antidiabetic Effects

Studies have indicated that this compound may produce antidiabetic effects in animal models, although further research is needed to elucidate the mechanisms involved .

作用机制

WAY 200070 通过选择性结合雌激素受体β(ERβ)发挥作用。这种结合导致 ERβ 的激活,然后调节参与各种生理过程的靶基因的转录。 该化合物增强了中枢神经系统中的血清素能和多巴胺能神经传递,这有助于其抗抑郁和抗焦虑作用 此外,它已被证明通过调节胰岛素信号通路产生抗糖尿病作用

相似化合物的比较

WAY 200070 由于其对雌激素受体β(ERβ)的高度选择性(相对于雌激素受体α(ERα))而具有独特之处。类似化合物包括:

WAY 200070 因其有效的抗焦虑和抗抑郁样作用,以及其潜在的抗糖尿病和抗炎特性而脱颖而出

生物活性

WAY-200070 is a synthetic, nonsteroidal compound that selectively activates estrogen receptor beta (ERβ) with a notable selectivity of 68-fold over estrogen receptor alpha (ERα). This compound has garnered attention due to its potential therapeutic applications in treating various psychiatric and metabolic disorders. This article reviews the biological activity of this compound, focusing on its effects on neurotransmission, mood regulation, and metabolic functions.

This compound acts as an agonist for ERβ, leading to significant neurochemical changes in the brain. Its administration has been shown to enhance both serotonergic and dopaminergic neurotransmission. Specifically, studies have demonstrated that this compound increases dopamine levels in the striatum and serotonin levels in the frontal cortex, suggesting its potential role in mood regulation and anxiety reduction .

Key Findings:

  • Selectivity : this compound exhibits an EC50 of 2 nM for ERβ and 155 nM for ERα, confirming its high selectivity .
  • Neurotransmitter Effects : Following subcutaneous administration (30 mg/kg), there is a delayed increase in dopamine (approximately 50%) and serotonin (approximately 100%) levels in wild-type mice .

Antidepressant and Anxiolytic Effects

Research indicates that this compound produces both antidepressant-like and anxiolytic-like effects in various animal models. In behavioral tests such as the tail suspension test and the four-plate test, this compound significantly reduced immobility time and increased punished crossings, respectively .

Summary of Behavioral Studies:

StudyDoseEffect Observed
Tail Suspension Test30 mg/kgReduced immobility time (antidepressant effect)
Four-Plate Test30 mg/kgIncreased punished crossings (anxiolytic effect)

Metabolic Effects

In addition to its neuropsychiatric benefits, this compound has demonstrated antidiabetic properties. Studies have shown that it enhances glucose-stimulated insulin secretion both in vitro (in human islets) and in vivo (in diabetic mouse models). Notably, treatment with this compound resulted in improved plasma insulin levels and glucose tolerance in streptozotocin-nicotinamide-induced diabetic mice .

Metabolic Study Findings:

ParameterControl GroupThis compound Group
Plasma Insulin Levels (post-glucose load)LowerHigher
Glucose Tolerance (measured by IGTT)PoorImproved

Case Studies

  • Neurochemical Impact : A study involving wild-type and ERβ knockout mice demonstrated that the neurochemical effects of this compound were absent in ERβ KO mice, confirming that its action is mediated specifically through ERβ pathways .
  • Diabetes Management : In a two-week treatment regimen with diabetic mice, those receiving this compound exhibited significant improvements in pancreatic β-cell mass and function, alongside enhanced insulin sensitivity .

属性

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432027
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440122-66-7
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-200070
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WAY-200070
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-200070
Reactant of Route 2
WAY-200070
Reactant of Route 3
WAY-200070
Reactant of Route 4
WAY-200070
Reactant of Route 5
WAY-200070
Reactant of Route 6
WAY-200070

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。